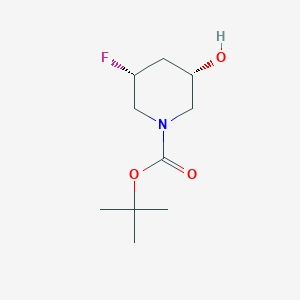
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The molecule also contains a methoxypyrazinyl group and a trifluorophenyl group, which could contribute to its biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Applications De Recherche Scientifique
Cancer Research
The pyrrolidine ring present in the compound is a common feature in many biologically active molecules. It has been reported that similar structures exhibit anti-cancer properties . This suggests that our compound could be used in the development of new anti-cancer drugs, particularly targeting lung carcinoma cell lines such as A549, where molecular docking studies can help understand the interaction with cancerous cells.
Neurological Disorders
Compounds with a pyrrolidine structure have been investigated for their potential in treating neurological disorders. For example, derivatives have shown promise as anticonvulsant agents . This indicates that our compound may be useful in synthesizing new medications for conditions like epilepsy or other seizure-related disorders.
Drug Design and Discovery
The pyrrolidine scaffold is versatile in drug discovery due to its stereochemistry and three-dimensional coverage, which can lead to a different biological profile of drug candidates . This compound could serve as a starting point for the design of new drugs with selective biological targets.
Antimicrobial Activity
Pyrazoles, which are part of the compound’s structure, are known for their antimicrobial activities. This suggests that the compound could be explored for its efficacy against various bacterial and fungal pathogens, potentially leading to new treatments for infectious diseases .
Pharmacokinetics and ADME/Tox Studies
The introduction of heteroatomic fragments like those in the compound can modify physicochemical parameters, which is crucial for obtaining favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates . Research into this compound could provide insights into optimizing pharmacokinetic properties for better drug development.
Chemical Synthesis of Heterocycles
The compound’s structure is related to chalcones and pyrazoles, which are subjects of ongoing research due to their wide range of biological activities. It could be used as a precursor in the synthesis of novel heterocyclic compounds, which are valuable in medicinal chemistry for their diverse biological applications .
Mécanisme D'action
Propriétés
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c1-24-14-15(21-6-5-20-14)25-9-4-7-22(8-9)16(23)10-2-3-11(17)13(19)12(10)18/h2-3,5-6,9H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFPJYHEMIAOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2871659.png)
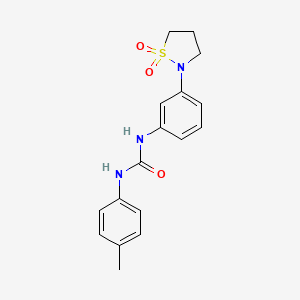

![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)
![4-({2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-3-yl}methyl)benzohydrazide](/img/structure/B2871669.png)
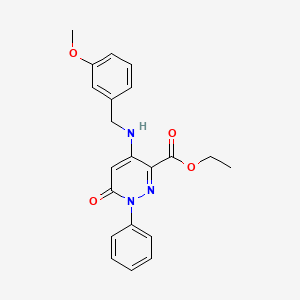
![4-Chlorophenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B2871671.png)

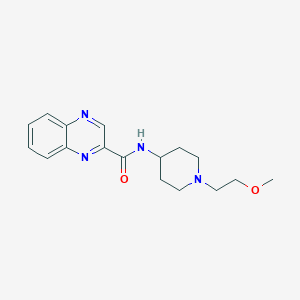
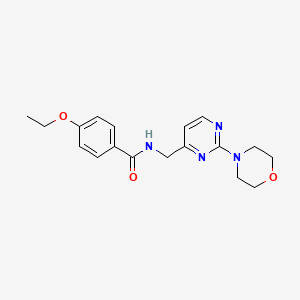
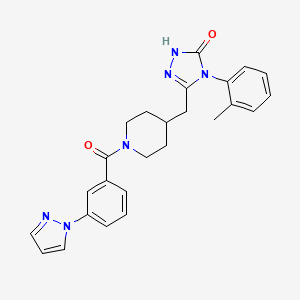
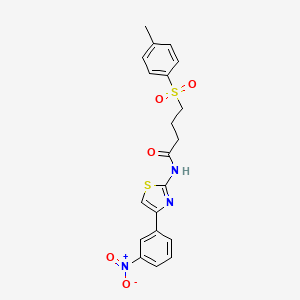
![2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2871677.png)
